REACTION_CXSMILES
|
Cl.NC[CH:4]([OH:15])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([O:13][CH3:14])[CH:6]=1.COC1C(OC)=CC=CC=1C=O.C(N(CC)CC)C.B.[Na]>CO>[CH3:14][O:13][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[O:11][CH3:12])[CH2:4][OH:15] |f:0.1,4.5,^1:35|
|
Name
|
|
Quantity
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1 g
|
Type
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reactant
|
Smiles
|
Cl.NCC(C1=CC(=C(C=C1)OC)OC)O
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Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=CC=C1OC
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Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
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B.[Na]
|
Name
|
|
Quantity
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5 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
while stirring at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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after adding
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 30 minutes
|
Duration
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30 min
|
Type
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STIRRING
|
Details
|
while stirring under ice cooling
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the chloroform layer was collected
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Type
|
WASH
|
Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ethyl acetate-n-hexane
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CO)C=CC1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |